![molecular formula C3H7ClN2 B1377076 (2S)-2-aminopropanenitrile hydrochloride CAS No. 59981-03-2](/img/structure/B1377076.png)
(2S)-2-aminopropanenitrile hydrochloride
Overview
Description
(2S)-2-aminopropanenitrile hydrochloride is a chemical compound with the molecular formula C3H7N2Cl. It is a derivative of aminopropanenitrile, where the amino group is attached to the second carbon of the propanenitrile chain. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-aminopropanenitrile hydrochloride typically involves the reaction of (2S)-2-aminopropanenitrile with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as follows:
(2S)-2-aminopropanenitrile+HCl→(2S)-2-aminopropanenitrile hydrochloride
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-aminopropanenitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitriles or amides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitriles or amides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Medicinal Chemistry
Antitubercular Agents
Recent studies have highlighted the potential of (2S)-2-aminopropanenitrile hydrochloride in the development of new antitubercular agents. It has been identified as a part of novel compounds aimed at inhibiting specific enzymes critical for the survival of Mycobacterium tuberculosis, particularly targeting the enzyme Pks13 involved in mycolic acid biosynthesis. The structural modifications of this compound have been studied to enhance its potency and selectivity against resistant strains of tuberculosis .
Protein Kinase Inhibitors
The compound has also been explored as a scaffold for designing protein kinase inhibitors. Its structural features allow for modifications that can enhance binding affinity to various kinase targets, which are crucial in cancer therapy. The synthesis of derivatives has shown promising results in inhibiting specific kinase activities, suggesting that this compound could serve as a lead compound for further drug development .
Synthetic Methodologies
Building Block in Organic Synthesis
In organic synthesis, this compound is utilized as a versatile building block. Its functional groups enable it to participate in various reactions, including nucleophilic substitutions and condensation reactions. This property makes it valuable for synthesizing more complex molecules used in pharmaceuticals and agrochemicals .
Chiral Synthesis
The chiral nature of this compound allows it to be employed in asymmetric synthesis processes. Researchers have utilized this compound to develop enantiomerically pure products, which are essential in the pharmaceutical industry due to the differing biological activities of enantiomers .
Biochemical Research
Biochemical Assays
this compound is used in various biochemical assays to study enzyme activity and inhibition. Its role as an inhibitor in enzymatic reactions provides insights into metabolic pathways and can help identify potential therapeutic targets .
Cell Culture Studies
In cell culture experiments, this compound has been applied to investigate its effects on cellular processes such as proliferation and apoptosis. These studies contribute to understanding how modifications of this compound might influence cellular responses relevant to disease states .
Data Summary
Application Area | Specific Use Cases | Key Findings/Notes |
---|---|---|
Medicinal Chemistry | Antitubercular agents, protein kinase inhibitors | Effective against M. tuberculosis; potential lead for cancer therapy |
Synthetic Methodologies | Building block for organic synthesis | Versatile in nucleophilic substitutions |
Biochemical Research | Enzyme inhibition assays, cell culture studies | Valuable for studying metabolic pathways |
Case Studies
- Antitubercular Development : A study published in 2023 demonstrated the efficacy of derivatives of this compound against resistant strains of tuberculosis, showing significant inhibition of Pks13 with optimized structural modifications .
- Kinase Inhibition : Research indicated that certain analogs derived from this compound exhibited enhanced potency against specific cancer-related kinases, suggesting a pathway for developing targeted cancer therapies .
- Synthetic Applications : A synthetic route utilizing this compound was reported to yield high-purity products suitable for further biological testing, illustrating its utility as a reliable building block in chemical synthesis .
Mechanism of Action
The mechanism of action of (2S)-2-aminopropanenitrile hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new chemical bonds and products.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-aminopropanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
(2S)-2-aminobutanenitrile: Similar structure but with an additional carbon in the chain.
(2S)-2-aminopropanol: Similar structure but with a hydroxyl group instead of a nitrile group.
Uniqueness
(2S)-2-aminopropanenitrile hydrochloride is unique due to its specific combination of an amino group and a nitrile group, which allows it to participate in a variety of chemical reactions and interactions. This makes it a valuable compound in both research and industrial applications.
Biological Activity
(2S)-2-aminopropanenitrile hydrochloride, with the CAS number 59981-03-2, is a chiral organic compound that has garnered attention for its various biological activities and applications in biochemical research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C₃H₆ClN
- Molecular Weight : Approximately 106.55 g/mol
- Chirality : Exhibits specific stereochemistry as a chiral compound, which influences its biological interactions.
The biological activity of this compound is primarily attributed to its interactions with various biomolecules:
- Protein Stabilization : It is used in protein purification processes, acting as a stabilizing agent that enhances the structural integrity of proteins during chromatographic techniques. This stabilization is crucial for obtaining reliable experimental data.
- Immune Modulation : Research indicates that this compound interacts with the interleukin-2 receptor (IL-2R), promoting the proliferation of CD4+ T lymphocytes. This interaction plays a significant role in immune responses and has potential implications for therapeutic interventions in immune-related disorders.
1. Immunological Studies
Studies have highlighted the role of this compound in modulating immune responses:
- T Cell Proliferation : The compound enhances CD4+ T cell proliferation through IL-2R signaling pathways. This effect is critical for both maintaining healthy immune function and addressing various pathological conditions.
2. Protein Purification
The compound is extensively utilized in biochemical laboratories for:
- Chromatography and Electrophoresis : As a buffer component, it aids in the purification of proteins, thus facilitating structural and functional analyses essential for research in biochemistry and molecular biology.
Case Study 1: Immune Response Modulation
A study conducted on murine models demonstrated that administration of this compound led to increased levels of IL-2 production and enhanced T cell proliferation. This suggests its potential as an immunotherapeutic agent in conditions where T cell activation is beneficial, such as cancer immunotherapy.
Case Study 2: Protein Stability Enhancement
In a comparative analysis, researchers evaluated the efficacy of various stabilizing agents during protein purification processes. The inclusion of this compound resulted in higher yields of active protein compared to traditional stabilizers, underscoring its utility in biochemical applications.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Activity | Mechanism | Outcome |
---|---|---|
T Cell Proliferation | IL-2R interaction | Enhanced immune response |
Protein Stabilization | Stabilizes proteins during purification | Higher yield and activity |
Buffer Component | Used in chromatography | Improved fidelity in experimental data |
Properties
IUPAC Name |
(2S)-2-aminopropanenitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2.ClH/c1-3(5)2-4;/h3H,5H2,1H3;1H/t3-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGQCCPNVRCAQI-DFWYDOINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C#N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59981-03-2 | |
Record name | (2S)-2-aminopropanenitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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